REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9](Cl)=[C:8]([N+:11]([O-:13])=[O:12])[C:7](Cl)=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1Cl)([O-:3])=[O:2].[CH2:19]([CH2:21][NH2:22])[OH:20]>CO>[N+:1]([C:4]1[C:9]([NH:22][CH2:21][CH2:19][OH:20])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([NH:22][CH2:21][CH2:19][OH:20])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[NH:22][CH2:21][CH2:19][OH:20])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
gave a solution from which yellow solid
|
Type
|
CUSTOM
|
Details
|
precipitated until the mixture
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
FILTRATION
|
Details
|
, the mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=C(C(=C1NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |